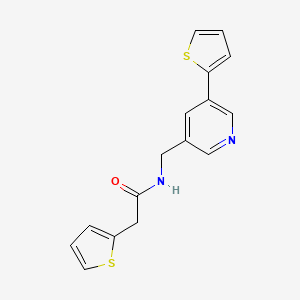
2-(thiophen-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(thiophen-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide" is a structurally complex molecule that likely exhibits interesting chemical and biological properties due to the presence of thiophene and pyridine rings. While the provided papers do not directly discuss this compound, they do explore various acetamide derivatives with different substituents, which can provide insights into the potential behavior and synthesis of the compound .
Synthesis Analysis
The synthesis of acetamide derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which could be analogous to the synthesis of the target compound. Similarly, paper outlines a one-pot synthesis method for N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, which suggests that a similar approach could potentially be applied to synthesize the compound of interest. These methods typically involve the condensation of an amine with an acyl chloride or an acid anhydride to form the acetamide bond.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. Paper and discuss the synthesis of compounds with thieno[2,3-b]pyridine moieties, which are structurally related to the thiophene and pyridine rings in the target compound. The key structures in these studies were confirmed using X-ray diffraction and NMR techniques, which are standard methods for determining the structure of organic compounds.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can vary widely depending on the substituents attached to the nitrogen and the acyl group. For example, paper discusses the intramolecular hydrogen bonding in 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, which could influence the reactivity of the compound. The presence of electron-donating or electron-withdrawing groups on the aromatic rings can also affect the chemical behavior of these molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of polar functional groups can enhance solubility in water, while bulky substituents might increase the melting point. Paper discusses the structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides, which could provide insights into the pharmacokinetic properties of similar compounds. Additionally, the biological activities, such as anticonvulsant or antiallergic effects, are discussed in papers and , indicating that the target compound might also exhibit such properties.
Aplicaciones Científicas De Investigación
Pharmacological Characterization
Compounds structurally related to "2-(thiophen-2-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide" have been characterized for their pharmacological properties. For instance, specific derivatives have shown high affinity as κ-opioid receptor antagonists, demonstrating potential for treating depression and addiction disorders. These studies provide insights into the design and development of new therapeutic agents targeting specific receptor pathways (Grimwood et al., 2011).
Synthesis and Chemical Properties
The synthesis of related pyridine derivatives has been explored for their potential as insecticides, indicating the versatility of these compounds in developing pest control solutions. Such research highlights the importance of chemical synthesis in creating molecules with significant biological activities (Bakhite et al., 2014).
Antitumor Evaluation
Research into polyfunctionally substituted heterocyclic compounds derived from similar molecular frameworks has shown high inhibitory effects against various cancer cell lines. These findings underscore the potential of these compounds in oncology, providing a foundation for the development of new anticancer therapies (Shams et al., 2010).
Material Science and Electrochemistry
The chemical versatility of thiophene and pyridine derivatives extends into materials science, where they have been utilized in the synthesis of conducting polymers and electrochromic devices. Such applications demonstrate the potential of these compounds in developing advanced materials for electronic and optical technologies (Variş et al., 2006).
Catalysis and Metal Complexation
Studies have also focused on the structural characterization of metal complexes involving related ligands, highlighting their potential in catalysis and as models for studying metal-ligand interactions. These investigations contribute to a deeper understanding of coordination chemistry and its applications in various industrial and research contexts (Zhao, 2015).
Propiedades
IUPAC Name |
2-thiophen-2-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-16(8-14-3-1-5-20-14)18-10-12-7-13(11-17-9-12)15-4-2-6-21-15/h1-7,9,11H,8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAAUTASAWDWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

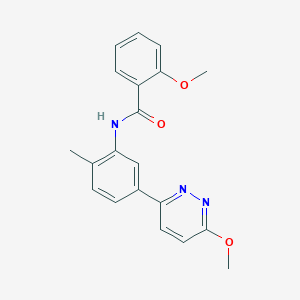
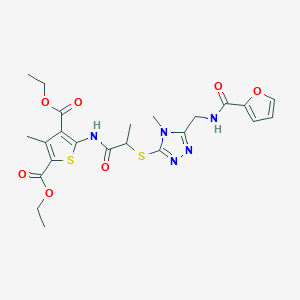
![(1-(4-Chlorophenyl)cyclopentyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2516904.png)
![(3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid](/img/structure/B2516906.png)
![2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2516908.png)
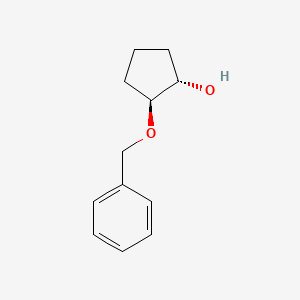
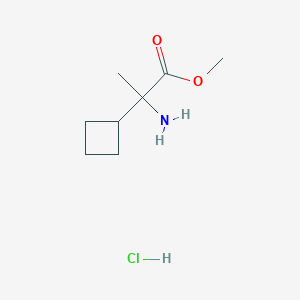
![Bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2516914.png)
![8-Methyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2516917.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2516918.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile](/img/structure/B2516919.png)

![1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2516922.png)
![2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2516923.png)